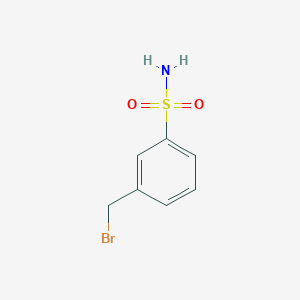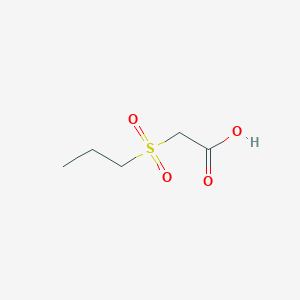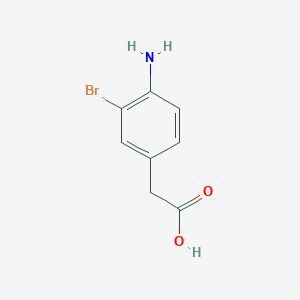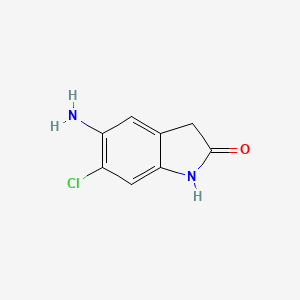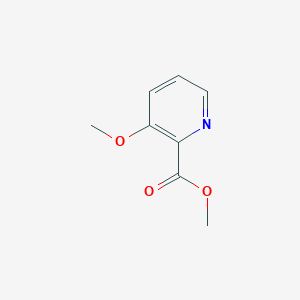
2-(Benzyloxy)pyridin-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)pyridin-3-amine, also known as 2-benzyloxypyridine or 2-BOP, is a type of organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. 2-BOP is a heterocyclic compound, meaning that it contains at least one atom of a different element in its ring structure. This compound has a wide range of applications, from the synthesis of pharmaceuticals and organic compounds to the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
2-(Benzyloxy)pyridin-3-amin: ist eine experimentelle Verbindung mit potenziellen Anwendungen in der Medikamentenentwicklung. Seine Struktur deutet darauf hin, dass es zur Modulation biologischer Zielstrukturen wie Leukotrien-A-4-Hydrolase und Mitogen-aktivierte Proteinkinase 14 eingesetzt werden könnte, die an Entzündungsreaktionen und Zellsignalwegen beteiligt sind . Diese Verbindung könnte als Ausgangspunkt für die Synthese neuer Therapeutika dienen.
Machine Learning Model Training
Die Daten der Verbindung können zur Erstellung, zum Training und zur Validierung prädiktiver Machine-Learning-Modelle verwendet werden. Diese Modelle können die biologische Aktivität ähnlicher Verbindungen vorhersagen und so zur schnellen Entwicklung neuer Medikamente beitragen .
Chemical Taxonomy
This compound: gehört zur Klasse der Aminopyridine und Derivate. Die Untersuchung seiner chemischen Taxonomie kann Einblicke in die Eigenschaften und Reaktivität dieser Klasse von Verbindungen liefern, die für die Entwicklung neuer Verbindungen mit gewünschten biologischen Aktivitäten genutzt werden können .
Wirkmechanismus
Target of Action
The primary targets of 2-(Benzyloxy)pyridin-3-amine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in the human body. Leukotriene A-4 hydrolase is involved in the inflammatory response, while Mitogen-activated protein kinase 14 is a part of the MAP kinase signal transduction pathway .
Mode of Action
It is known to interact with its targets, possibly leading to changes in the function of these proteins
Biochemical Pathways
Given its targets, it is likely to influence the pathways involving inflammation and cell signaling .
Result of Action
Given its targets, it may have potential effects on inflammation and cell signaling processes .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(Benzyloxy)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with enzymes such as leukotriene A-4 hydrolase and mitogen-activated protein kinase 14. Leukotriene A-4 hydrolase is involved in the biosynthesis of proinflammatory mediators, while mitogen-activated protein kinase 14 is part of the MAP kinase signal transduction pathway . These interactions suggest that 2-(Benzyloxy)pyridin-3-amine may influence inflammatory responses and cellular signaling pathways.
Cellular Effects
2-(Benzyloxy)pyridin-3-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with mitogen-activated protein kinase 14 can alter the MAP kinase pathway, impacting cell proliferation, differentiation, and apoptosis . Additionally, its role in leukotriene biosynthesis suggests potential effects on immune cell function and inflammatory responses.
Molecular Mechanism
The molecular mechanism of 2-(Benzyloxy)pyridin-3-amine involves binding interactions with specific biomolecules. It acts as an inhibitor of leukotriene A-4 hydrolase, reducing the production of proinflammatory mediators . Furthermore, it can modulate the activity of mitogen-activated protein kinase 14, affecting downstream signaling pathways and gene expression. These interactions highlight its potential as a modulator of inflammation and cellular signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzyloxy)pyridin-3-amine can change over time. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 2-(Benzyloxy)pyridin-3-amine can lead to sustained modulation of cellular functions, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(Benzyloxy)pyridin-3-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating inflammatory responses and cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(Benzyloxy)pyridin-3-amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the oxidation and metabolism of xenobiotics . These interactions can influence the metabolic flux and levels of metabolites, affecting the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 2-(Benzyloxy)pyridin-3-amine within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function.
Subcellular Localization
2-(Benzyloxy)pyridin-3-amine exhibits subcellular localization that affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its biochemical effects.
Eigenschaften
IUPAC Name |
2-phenylmethoxypyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXDMIDMGLJYQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581275 |
Source


|
| Record name | 2-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23845-96-7 |
Source


|
| Record name | 2-(Benzyloxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70581275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
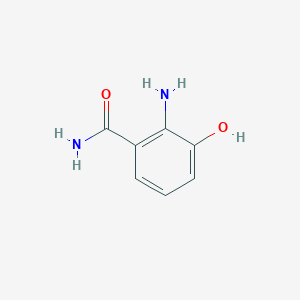
![2-Aminobenzo[d]thiazole-7-carboxylic acid](/img/structure/B1287716.png)
![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)

